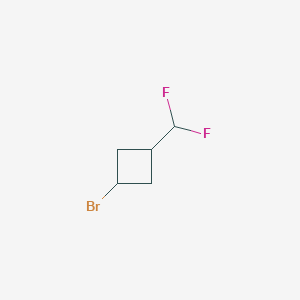
1-Bromo-3-(difluoromethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethyl)cyclobutane is a chemical compound with the CAS Number: 2241140-79-2 . It has a molecular weight of 185.01 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2 . The InChI key is BPARGESYLQQWDW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at a temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
The thermal [2+2] cycloaddition of 1-halo-2-(9-fluorenylidene)ethylene, involving compounds closely related to 1-Bromo-3-(difluoromethyl)cyclobutane, affords novel fluorene-spiro-cyclobutane derivatives. This reaction demonstrates the potential of halo-cyclobutane derivatives in synthesizing complex organic frameworks, highlighting their role in advancing synthetic organic chemistry (Toda, Motomura, & Oshima, 1974).
Conformational Behavior
The study on the conformational behavior of cyclobutane derivatives, including bromo and cyano cyclobutanes, provides insights into the structural dynamics of these molecules. Through Raman and infrared spectroscopy, researchers have elucidated the presence of different conformers and the barriers between them, contributing to the understanding of their physical properties (Powell et al., 1988).
Electrochemical Reduction
Research on the electrochemical reduction of dihalobutanes, including 1,4-dibromo and 1-bromo-4-chlorobutane, has shown a variety of reduction products like cyclobutane and butene derivatives. This study sheds light on the electrochemical behavior of bromo-cyclobutane compounds and their potential applications in organic synthesis (Pritts & Peters, 1995).
Microwave Spectrum Analysis
The microwave spectrum analysis of bromocyclobutane contributes to the understanding of molecular structure and rotational constants. This foundational research provides detailed insights into the geometric parameters of bromocyclobutane, aiding in the study of molecular vibrations and rotations (Rothschild & Dailey, 1962).
Organometallic Synthesis
The use of 1-bromobenzocyclobutene in organometallic chemistry has been highlighted in the synthesis of complex naphthalenes and isoquinolines. This research exemplifies the utility of bromo-cyclobutane derivatives in coupling reactions facilitated by organometallic methodologies, expanding the toolkit for synthesizing polycyclic aromatic compounds (Ramakrishna & Sharp, 2003).
Metal-Free Cyclobutadiene Reagent
A study introduced a scalable, metal-free cyclobutadiene reagent for [4 + 2] cycloadditions, demonstrating its utility in synthesizing bromocyclobutadiene and various derivatives. This advancement in cyclobutadiene chemistry opens new avenues for constructing complex molecular architectures in a sustainable manner (Boswell et al., 2023).
Safety and Hazards
The safety information for 1-Bromo-3-(difluoromethyl)cyclobutane includes several hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-(difluoromethyl)cyclobutane is the functionalization of cyclobutanes . Cyclobutanes are of significant interest in organic and green chemistry due to their unique structural properties and biological relevance . The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .
Mode of Action
This compound interacts with its targets through a novel photochemical protocol for the selective difluoromethylation or bromo difluoromethylation of bicyclobutanes . This method leverages green solvent-controlled reactions . The process exhibits the merits of both green chemistry and organic chemistry such as renewable visible light as reaction power, high atom economy, and fully controlled chemo-selectivity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the functionalization of cyclobutanes . The compound contributes to the direct sustainable pathways to functionalized bioisosteres for drug discovery . The introduction of difluoromethyl groups into cyclobutane frameworks is a key step in this pathway .
Result of Action
The molecular and cellular effects of this compound’s action involve the creation of difluoromethyl cyclobutane scaffolds . These scaffolds serve as bioisosteres, which are molecules that can mimic the biological effects of other molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reaction power is derived from renewable visible light , suggesting that light conditions could potentially influence its action. Additionally, the compound’s stability and efficacy may be affected by the solvent used in the reaction . .
Eigenschaften
IUPAC Name |
1-bromo-3-(difluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-4-1-3(2-4)5(7)8/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPARGESYLQQWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241140-79-2 |
Source


|
| Record name | 1-bromo-3-(difluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
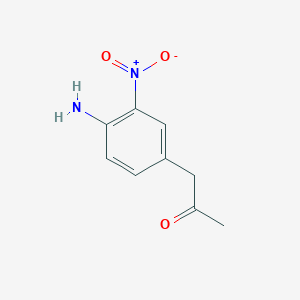
![N-[(3-chlorophenyl)methyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B2922923.png)
sulfamoyl}benzamide](/img/structure/B2922925.png)

![2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one](/img/structure/B2922927.png)
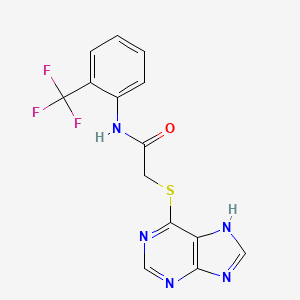
![2-(isopropylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922930.png)
![N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2922932.png)
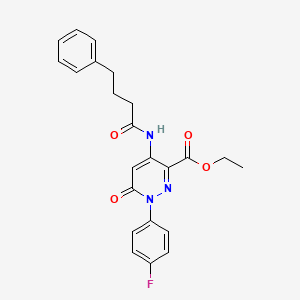

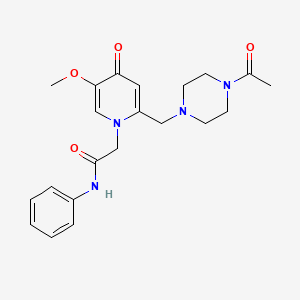
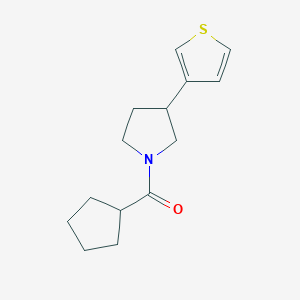
![N-[1-(2-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2922939.png)
![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)
